molecular formula C22H18F3N3O4S B1672544 GW843682X CAS No. 660868-91-7

GW843682X

Cat. No.: B1672544
CAS No.: 660868-91-7
M. Wt: 477.5 g/mol
InChI Key: JSKUWFIZUALZLX-UHFFFAOYSA-N
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Description

GW843682X, also known as GW843682, is a selective inhibitor of polo-like kinase 1 (PLK1) and polo-like kinase 3 (PLK3). Its chemical structure is shown below: !this compound Chemical Structure)

Preparation Methods

Synthetic Routes:: GW843682X can be synthesized using various routes. One common method involves the following steps:

    Arylation Reaction: Start with a suitable aryl bromide or iodide.

    Suzuki-Miyaura Cross-Coupling: React the aryl halide with an appropriate boronic acid derivative using a palladium catalyst.

    Amidation Reaction: Introduce the amide group using an amine and an acid chloride.

    Fluorination: Replace a hydrogen atom with fluorine to obtain this compound.

Industrial Production:: The industrial production of this compound involves scaling up the synthetic process under controlled conditions. Optimization of reaction parameters, purification, and quality control ensure consistent product quality.

Chemical Reactions Analysis

GW843682X undergoes several reactions:

Common reagents include boronic acids, palladium catalysts, and fluorinating agents.

Scientific Research Applications

GW843682X finds applications in:

    Cancer Research: Investigating cell cycle regulation and potential therapeutic strategies.

    Drug Development: Targeting PLK1 and PLK3 for cancer treatment.

    Biological Studies: Understanding cell cycle checkpoints and apoptosis pathways.

Mechanism of Action

GW843682X’s mechanism involves inhibiting PLK1 and PLK3, disrupting cell cycle progression and promoting apoptosis. It affects downstream targets and pathways involved in cell division and survival.

Comparison with Similar Compounds

GW843682X stands out due to its selectivity for PLK1 and PLK3. Similar compounds include other PLK inhibitors like BI2536 and Volasertib.

Biological Activity

GW843682X is a selective inhibitor of polo-like kinases (PLKs), particularly Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). Its biological activity has been extensively studied, particularly in the context of cancer cell proliferation and cell cycle regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on different cell types, and implications for cancer therapy.

This compound functions primarily as an inhibitor of PLK1, which plays a crucial role in cell cycle progression and mitotic regulation. The compound exhibits potent inhibitory activity with IC50 values of 2.2 nM for PLK1 and 9.1 nM for PLK3 . By inhibiting PLK1, this compound disrupts normal mitotic processes, leading to cell cycle arrest and increased mitotic errors.

Key Findings:

  • Cell Cycle Arrest : Inhibition of PLK1 by this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle. Studies have shown that treatment with this compound resulted in a dose-dependent increase in G2/M phase cells, indicating effective cell cycle arrest .
  • Mitotic Errors : Cells treated with this compound exhibited a dramatic increase in mitotic errors, with approximately 90% of treated cells displaying abnormalities compared to only 3% in controls . Common phenotypes observed included the "polo" phenotype, characterized by spindle pole formation errors.

Effects on Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines while sparing non-transformed cells. For instance, melanoma cells showed a significant reduction in viability and growth upon treatment with this compound, whereas normal human epidermal melanocytes (NHEMs) remained unaffected .

Table: Effects of this compound on Cell Viability

Cell LineIC50 (μM)Growth Inhibition (%)
A3750.14~60%
WM1150.14~40%
HS294T0.14~40%
NHEMsNot affected0%

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

  • Melanoma Treatment : A study assessed the impact of this compound on melanoma cells and found that both genetic knockdown and chemical inhibition via this compound led to a significant decrease in cell proliferation and clonogenic survival . The treatment resulted in over 90% reduction in colony formation at higher concentrations.
  • Cytokinesis Failure : Another investigation noted that cells treated with this compound exhibited cytokinesis failure and binucleate cell formation due to disrupted PLK1 activity, further supporting its role as a potent anti-cancer agent .
  • AMPK Pathway Regulation : Research indicated that this compound treatment significantly inhibited the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and can influence cancer cell metabolism .

Properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUWFIZUALZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431373
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660868-91-7
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW843682X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.